(3Z)-3-[(2,5-dimethylphenyl)imino]-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3Z)-3-[(2,5-dimethylphenyl)imino]-1,3-dihydro-2H-indol-2-one is an organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an indole core structure, which is a bicyclic system consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The compound also features an imino group attached to the indole core, making it a unique and interesting molecule for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-[(2,5-dimethylphenyl)imino]-1,3-dihydro-2H-indol-2-one typically involves the condensation of 2,5-dimethylaniline with isatin under acidic or basic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization to form the desired indole derivative. The reaction conditions, such as temperature, solvent, and pH, can significantly influence the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, can further enhance the efficiency and quality of the production process.
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-[(2,5-dimethylphenyl)imino]-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole core or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds can be employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted indole compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(3Z)-3-[(2,5-dimethylphenyl)imino]-1,3-dihydro-2H-indol-2-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It serves as a probe for studying biological processes and interactions, particularly those involving indole derivatives.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3Z)-3-[(2,5-dimethylphenyl)imino]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbinol: A naturally occurring compound with anticancer properties.
2-Phenylindole: A synthetic indole derivative used in various chemical applications.
3-Methylindole: A compound found in coal tar and used in the synthesis of other chemicals.
Uniqueness
(3Z)-3-[(2,5-dimethylphenyl)imino]-1,3-dihydro-2H-indol-2-one is unique due to its specific structural features, such as the presence of the imino group and the 2,5-dimethylphenyl substituent. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other indole derivatives.
Properties
Molecular Formula |
C16H14N2O |
---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
3-(2,5-dimethylphenyl)imino-1H-indol-2-one |
InChI |
InChI=1S/C16H14N2O/c1-10-7-8-11(2)14(9-10)17-15-12-5-3-4-6-13(12)18-16(15)19/h3-9H,1-2H3,(H,17,18,19) |
InChI Key |
GXXZJPUXJVSDOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N=C2C3=CC=CC=C3NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.